An In-Depth Technical Guide to Bis-sulfone-PEG8-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
An In-Depth Technical Guide to Bis-sulfone-PEG8-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-sulfone-PEG8-NHS Ester is a heterobifunctional crosslinking reagent that is pivotal in the field of bioconjugation, particularly in the development of sophisticated biotherapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications. Detailed experimental protocols for its use in conjugating molecules to proteins via amine and thiol functionalities are presented, along with quantitative data to inform experimental design. Furthermore, this document illustrates key reaction pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its utility in creating stable and defined bioconjugates.
Introduction
Bis-sulfone-PEG8-NHS Ester is a molecule designed with three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a bis-sulfone group. This unique architecture allows for a two-step, controlled conjugation process. The NHS ester provides reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The bis-sulfone group, on the other hand, is a highly efficient bis-alkylating agent that selectively reacts with thiol groups, particularly those derived from the reduction of disulfide bonds in proteins like antibodies.[3][4][5] The hydrophilic PEG8 spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces the potential for aggregation, and can minimize immunogenicity.[6] This combination of features makes Bis-sulfone-PEG8-NHS Ester an invaluable tool for creating stable, site-specific bioconjugates.[3]
Physicochemical Properties
The physical and chemical characteristics of Bis-sulfone-PEG8-NHS Ester are critical for its handling, storage, and reactivity. A summary of these properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Weight | ~1021.2 g/mol | [6] |
| Purity | Typically ≥95% | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [7][8] |
| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis of the NHS ester. | [6][9] |
| Spacer Arm Length | The PEG8 component contributes approximately 28.1 Å to the spacer arm. The total length is influenced by the bis-sulfone and NHS ester moieties. |
Mechanism of Action
The utility of Bis-sulfone-PEG8-NHS Ester lies in its dual reactivity, enabling a sequential conjugation strategy.
NHS Ester Reaction with Primary Amines
The first step in a typical conjugation scheme involves the reaction of the NHS ester with a primary amine-containing molecule, such as a cytotoxic drug or a fluorescent label. This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2]
This reaction is highly pH-dependent. The primary amine needs to be in its deprotonated, nucleophilic state, which is favored at pH values above the pKa of the amine. However, the NHS ester is also susceptible to hydrolysis, which increases at higher pH. Therefore, a compromise is necessary, with an optimal pH range for this reaction typically being 7.2 to 8.5.[7][10]
Bis-sulfone Reaction with Thiols (Disulfide Re-bridging)
The bis-sulfone group is a bis-alkylating agent that reacts specifically with two thiol groups.[3] This functionality is particularly useful for re-bridging the interchain disulfide bonds of antibodies after their mild reduction.[11][12] The reduction of the disulfide bond yields two free cysteine thiols. The bis-sulfone then reacts with both thiols in a sequential Michael addition and elimination process, forming a stable three-carbon bridge and effectively re-linking the antibody chains.[4][13] This site-specific conjugation method leads to homogeneous antibody-drug conjugates with a defined drug-to-antibody ratio (DAR).[14][15]
Quantitative Data
The efficiency of conjugation and the stability of the resulting bioconjugate are critical parameters in drug development. The following tables summarize relevant quantitative data for NHS ester reactions and the performance of bis-sulfone-based ADCs.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[7][8][13]
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4 - 5 hours | [8] |
| 8.0 | Room Temperature | ~210 minutes | [13] |
| 8.5 | Room Temperature | ~180 minutes | [13] |
| 8.6 | 4 | 10 minutes | [8] |
| 9.0 | Room Temperature | ~125 minutes | [13] |
Table 2: Comparison of Amidation and Hydrolysis Rates of a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[13][16]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Data from a study on a porphyrin-NHS ester.[13][16] |
Table 3: Drug-to-Antibody Ratio (DAR) for ADCs Prepared with Bis-sulfone Linkers
The DAR is a critical quality attribute of an ADC. Bis-sulfone re-bridging technology enables the production of ADCs with a high degree of homogeneity, often achieving a DAR of 4.[5][12][14]
| Antibody | Linker Type | Achieved DAR | Homogeneity | Source(s) |
| Trastuzumab | Bis-sulfone-vc-MMAE | ~4 | High | [12] |
| OBI-888 | Bis-sulfone-PEG24-vc-MMAE | 4 | >95% | [5] |
Experimental Protocols
The following are generalized protocols for the two-step conjugation of a payload to an antibody using Bis-sulfone-PEG8-NHS Ester. Optimization may be required for specific molecules and antibodies.
Step 1: Conjugation of Payload to Bis-sulfone-PEG8-NHS Ester
Materials:
-
Amine-containing payload (e.g., cytotoxic drug)
-
Bis-sulfone-PEG8-NHS Ester
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing payload in a minimal amount of anhydrous DMSO or DMF.
-
Immediately before use, dissolve the Bis-sulfone-PEG8-NHS Ester in anhydrous DMSO or DMF. It is crucial to minimize exposure to moisture.
-
-
Reaction:
-
Combine the payload solution with the Bis-sulfone-PEG8-NHS Ester solution. A slight molar excess of the payload may be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.
-
-
Quenching:
-
(Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl to consume any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.
-
Characterize the purified product by mass spectrometry to confirm the correct mass.
-
Step 2: Conjugation of Linker-Payload to Antibody
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Purified linker-payload conjugate from Step 1
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
-
Characterization instruments (e.g., mass spectrometer, HIC-HPLC)
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody, add a controlled molar excess of a reducing agent like TCEP to selectively reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the purified linker-payload conjugate to the reduced antibody solution. A molar excess of the linker-payload (e.g., 2-4 fold per disulfide bond) is typically used.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove any unreacted linker-payload and aggregates.
-
-
Characterization:
Application in Antibody-Drug Conjugates (ADCs)
A primary application of Bis-sulfone-PEG8-NHS Ester is in the construction of ADCs. The goal of an ADC is to selectively deliver a potent cytotoxic drug to cancer cells by targeting a tumor-associated antigen on the cell surface.[20]
Mechanism of Action of an ADC
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell.[21]
-
Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked into the endo-lysosomal pathway.[21][22]
-
Payload Release: Inside the lysosome, the linker can be cleaved (if it is a cleavable linker) or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm.[22][23]
-
Cytotoxicity: The released payload then exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.[24]
Conclusion
Bis-sulfone-PEG8-NHS Ester is a versatile and powerful tool for researchers in drug development and bioconjugation. Its heterobifunctional nature allows for the controlled and sequential attachment of different molecules to proteins, while the bis-sulfone moiety enables the creation of stable, re-bridged disulfide linkages, leading to highly homogeneous conjugates. The inclusion of a PEG8 spacer further enhances the desirable properties of the final product. The detailed information and protocols provided in this guide are intended to equip scientists with the knowledge to effectively utilize this advanced crosslinker in their research endeavors, ultimately contributing to the development of next-generation biotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Bis-sulfone NHS Ester, 899452-51-8 | BroadPharm [broadpharm.com]
- 10. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. adcreview.com [adcreview.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. e-b-f.eu [e-b-f.eu]
- 22. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 24. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
